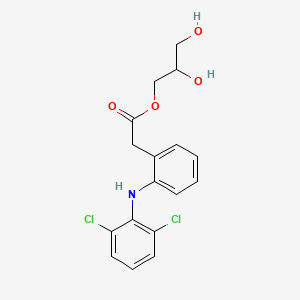
2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate is a chemical compound known for its potential applications in various fields, including pharmaceuticals and industrial chemistry. It is a derivative of diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID). This compound is characterized by its molecular formula C17H17Cl2NO4 and a molecular weight of 370.23 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate typically involves the esterification of diclofenac with glycerol. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally includes the following steps:
Activation of Diclofenac: Diclofenac is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The activated diclofenac is then reacted with glycerol in an appropriate solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) are used under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug formulations, particularly in the treatment of inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate is similar to that of diclofenac. It primarily inhibits the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins play a key role in inflammation and pain signaling. By inhibiting COX, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
Diclofenac: The parent compound, widely used as an NSAID.
Aceclofenac: A derivative of diclofenac with similar anti-inflammatory properties.
Methyl 2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetate: Another ester derivative of diclofenac .
Uniqueness
2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate is unique due to its glycerol ester moiety, which may confer different pharmacokinetic properties compared to other diclofenac derivatives. This structural modification can potentially enhance its solubility, stability, and bioavailability .
Propiedades
Fórmula molecular |
C17H17Cl2NO4 |
|---|---|
Peso molecular |
370.2 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C17H17Cl2NO4/c18-13-5-3-6-14(19)17(13)20-15-7-2-1-4-11(15)8-16(23)24-10-12(22)9-21/h1-7,12,20-22H,8-10H2 |
Clave InChI |
OTUGERIPASTWJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)OCC(CO)O)NC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


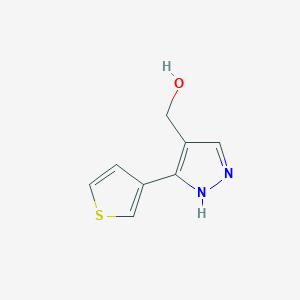
![(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13428353.png)

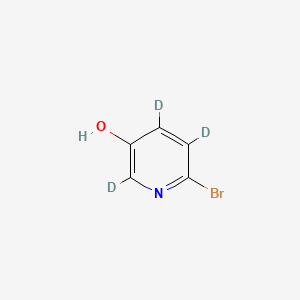
![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)
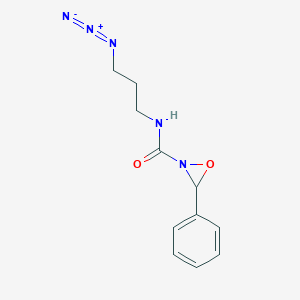
![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)
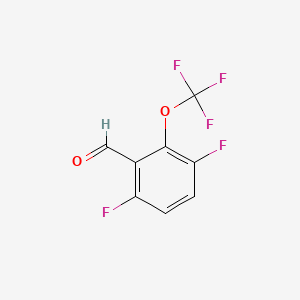
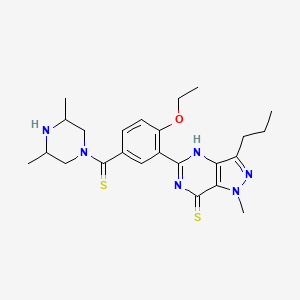
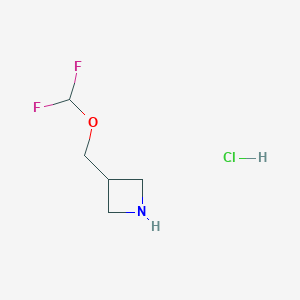
![(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid](/img/structure/B13428392.png)
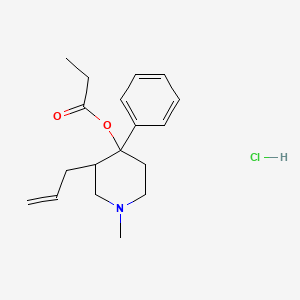
![1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428400.png)
![8-Fluoro-2,6-diazaspiro[3.4]octane](/img/structure/B13428402.png)
